(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone
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Description
(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone is a useful research compound. Its molecular formula is C13H11F2N3O2 and its molecular weight is 279.247. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 1,2,4-triazoles, have been extensively explored for their diverse biological activities. These compounds have been studied for over a century and continue to attract attention due to their broad range of biological activities. Triazoles have been developed with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The synthesis of triazole derivatives has been driven by the need for new prototypes to address emerging diseases and antibiotic-resistant bacteria. This highlights the importance of triazoles in the development of new drugs and pharmaceuticals (Ferreira et al., 2013).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those bearing the triazine scaffold, such as 1,2,4-triazoles, have shown a wide spectrum of biological activities. Synthetic derivatives of these compounds have been prepared and evaluated across different models, demonstrating activities like antibacterial, antifungal, anti-cancer, antiviral, and antimalarial. This underscores the versatility of heterocyclic compounds in medicinal chemistry and their potential for developing future drugs (Verma et al., 2019).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,2,3-triazoles, closely related to 1,2,4-triazoles, involves key methodologies such as the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of click chemistry. This method, particularly the copper-catalyzed version (CuAAC), has enabled the rapid, selective synthesis of 1,2,3-triazoles. Such synthetic routes are critical for the exploration of triazole-based compounds in various scientific and medicinal applications, indicating the broad utility of triazole derivatives in drug discovery and organic synthesis (Kaushik et al., 2019).
Properties
IUPAC Name |
(3R,4R)-4-(2,4-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3/t8-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPUCKYJXINPH-ISVAXAHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747628 |
Source
|
Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165800-97-4 |
Source
|
Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.